2-[2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol
Overview
Description
2-[2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol is a chemical compound that features a piperazine ring substituted with a 4-fluorophenylmethyl group and an ethoxyethanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol typically involves the reaction of 4-fluorobenzyl chloride with piperazine to form 4-[(4-fluorophenyl)methyl]piperazine. This intermediate is then reacted with ethylene oxide to yield the final product. Preferred solvents for these reactions include hexane, toluene, methyl ethyl ketone (MEK), dimethoxyethane (DME), tetrahydrofuran (THF), dimethylformamide (DMF), or tert-butanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperazine ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-[2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the fluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Fluorophenyl)methyl]piperazine: Lacks the ethoxyethanol chain but shares the piperazine and fluorophenyl groups.
2-[2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol: Similar structure but with a chlorine atom instead of fluorine.
4-[(4-Fluorophenyl)methyl]-1-piperazinyl]ethanol: Similar but with a different substitution pattern on the piperazine ring.
Uniqueness
2-[2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol is unique due to the combination of the piperazine ring, the fluorophenyl group, and the ethoxyethanol chain. This specific structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-[2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O2/c16-15-3-1-14(2-4-15)13-18-7-5-17(6-8-18)9-11-20-12-10-19/h1-4,19H,5-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFHSUXKYKWFFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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